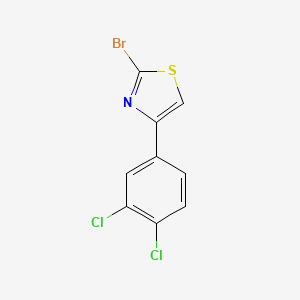![molecular formula C7H3Cl2N3 B1445607 4,8-Dichloropyrido[3,4-d]pyrimidine CAS No. 1260663-37-3](/img/structure/B1445607.png)
4,8-Dichloropyrido[3,4-d]pyrimidine
説明
4,8-Dichloropyrido[3,4-d]pyrimidine, also known as 4,8-DCPDP, is a synthetic compound with a wide range of applications in the fields of science and medicine. It was first synthesized in the late 1950s by a team of scientists at the University of Michigan and has since been used in a variety of research studies and laboratory experiments. The compound has a unique structure that provides it with a range of properties, such as a low solubility in water, high stability in acidic and basic solutions, and a low toxicity profile.
科学的研究の応用
Antagonists of the Human Chemokine Receptor CXCR2
4,8-Dichloropyrido[3,4-d]pyrimidine has been explored as an antagonist of the human chemokine receptor CXCR2 . This receptor plays a crucial role in numerous inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer . The compound has shown promising results with an IC50 value of 0.11 µM in a kinetic fluorescence-based calcium mobilization assay .
Therapeutic Potential in Inflammatory Disorders
The upregulation of CXCR2 has been linked to a myriad of inflammatory disorders such as asthma, chronic obstructive pulmonary disease, and cystic fibrosis . As an antagonist of CXCR2, 4,8-Dichloropyrido[3,4-d]pyrimidine could potentially be used in the treatment of these disorders .
Therapeutic Potential in Autoimmune Diseases
Autoimmune diseases like rheumatoid arthritis and psoriasis have also been associated with the upregulation of CXCR2 . Therefore, 4,8-Dichloropyrido[3,4-d]pyrimidine could potentially serve as a therapeutic agent for these diseases .
Therapeutic Potential in Neurodegenerative Diseases
Neurodegenerative diseases such as multiple sclerosis and Alzheimer’s disease have been linked to the upregulation of CXCR2 . The antagonistic properties of 4,8-Dichloropyrido[3,4-d]pyrimidine against CXCR2 suggest its potential use in the treatment of these diseases .
Heterocyclic Chemistry
4,8-Dichloropyrido[3,4-d]pyrimidine belongs to a class of compounds called heterocycles, which contain atoms other than carbon in their ring structure. These compounds are often studied due to their unique properties and prevalence in various natural products and pharmaceuticals.
Therapeutic Potential in Cancer
The upregulated CXCR2 signalling is found in cancer . Consequently, CXCR2 antagonism, which can be achieved by 4,8-Dichloropyrido[3,4-d]pyrimidine, is a promising therapeutic strategy for the treatment of cancer .
作用機序
Target of Action
The primary target of 4,8-Dichloropyrido[3,4-d]pyrimidine is the human chemokine receptor CXCR2 . This receptor plays a crucial role in the immune response, particularly in the recruitment of neutrophils to the site of inflammation .
Mode of Action
4,8-Dichloropyrido[3,4-d]pyrimidine acts as an antagonist of the CXCR2 receptor . By binding to this receptor, it inhibits the signaling pathway, thereby reducing the recruitment of neutrophils and other immune cells to the site of inflammation .
Biochemical Pathways
The antagonistic action of 4,8-Dichloropyrido[3,4-d]pyrimidine on the CXCR2 receptor affects the CXCL8-CXCR2 signaling pathway . This pathway is involved in the release of pro-inflammatory chemokines such as CXCL1, CXCL2, and CXCL8, which are responsible for attracting circulating immune cells to the site of inflammation .
Result of Action
The molecular and cellular effects of 4,8-Dichloropyrido[3,4-d]pyrimidine’s action primarily involve the reduction of inflammation. By antagonizing the CXCR2 receptor, it inhibits the recruitment of neutrophils and other immune cells to the site of inflammation . This can lead to a decrease in the inflammatory response and potentially alleviate symptoms associated with inflammatory, autoimmune, and neurodegenerative diseases .
Action Environment
The action, efficacy, and stability of 4,8-Dichloropyrido[3,4-d]pyrimidine can be influenced by various environmental factorsFor instance, the compound’s storage temperature is recommended to be -20°C, away from moisture , indicating that these conditions may affect its stability.
特性
IUPAC Name |
4,8-dichloropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-4-1-2-10-7(9)5(4)11-3-12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWADPHHQXVLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=NC=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dichloropyrido[3,4-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



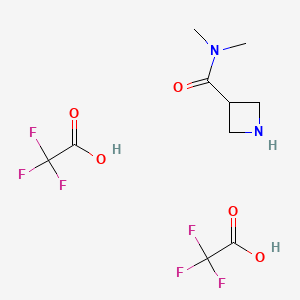
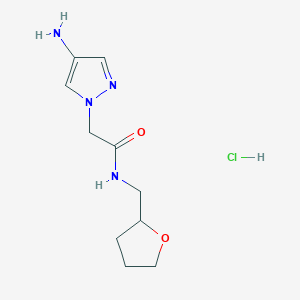

![1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B1445530.png)
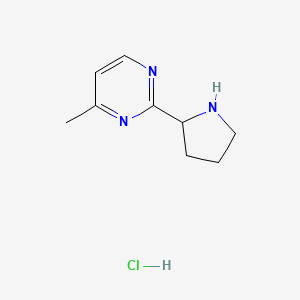
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride](/img/structure/B1445534.png)
![4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1445537.png)
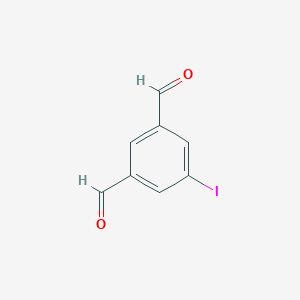
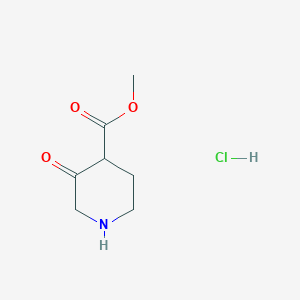
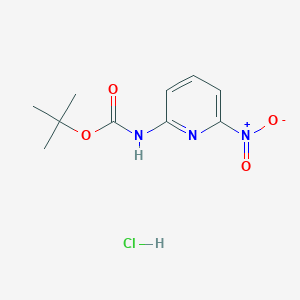
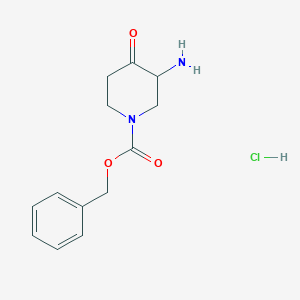

![6-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B1445545.png)
